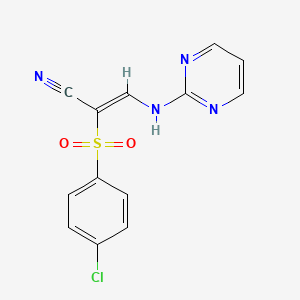

2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-2-(4-chlorophenyl)sulfonyl-3-(pyrimidin-2-ylamino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2S/c14-10-2-4-11(5-3-10)21(19,20)12(8-15)9-18-13-16-6-1-7-17-13/h1-7,9H,(H,16,17,18)/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVICGVEOQRBCT-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-chlorobenzenesulfonyl chloride, which is then reacted with pyrimidin-2-ylamine under controlled conditions to form the sulfonamide intermediate. This intermediate undergoes further reaction with acrylonitrile in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the nitrile group or other reducible moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alkanes. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile exhibits notable biological activities:

-

Antitumor Activity :

- Studies have shown that derivatives of pyrimidine compounds can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative effects against NCI cancer cell lines, with GI50 values indicating strong activity .

- The sulfonamide group present in the compound is often associated with enhanced antitumor properties, making it a candidate for further development as an anticancer agent.

- Inhibition of Enzymatic Activity :

Synthesis Pathways

The synthesis of 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile involves several steps that typically include the formation of the pyrimidine ring followed by the introduction of the sulfonyl and nitrile groups.

General Synthetic Route

-

Formation of Pyrimidine Core :

- The initial step often involves condensation reactions that form the pyrimidine structure.

-

Sulfonylation :

- The introduction of the sulfonyl group can be achieved through electrophilic substitution reactions, where a suitable sulfonating agent reacts with the aromatic ring.

-

Nitrile Introduction :

- Finally, the nitrile group is added via nucleophilic substitution or dehydration reactions involving appropriate precursors.

Case Studies

Several case studies illustrate the potential applications of this compound:

-

Anticancer Research :

- A study explored the antiproliferative effects of various pyrimidine derivatives, including those similar to 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile. The results indicated significant activity against multiple cancer types, suggesting its potential as a lead compound for further development .

- Enzyme Inhibition Studies :

Wirkmechanismus

The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and nitrile groups are often involved in binding interactions, while the pyrimidinylamino group can participate in hydrogen bonding and other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Notes

Data Limitations : Pharmacological or physicochemical data (e.g., IC₅₀, logP) are absent in the provided evidence, necessitating experimental validation for conclusive comparisons.

Structural Elucidation Tools : Programs like SHELXL and OLEX2 are critical for resolving stereochemistry (e.g., (Z)-configuration) in such compounds.

Commercial Relevance : High-purity synthesis (≥97%) by MolCore indicates industrial applicability, likely for niche pharmaceutical research.

Biologische Aktivität

2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile, a compound with the molecular formula and a molecular weight of 320.75 g/mol, has gained attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

- CAS Number : 6364454

- Molecular Structure : The compound features a pyrimidine ring and a sulfonyl group attached to a propene nitrile structure, which may contribute to its biological efficacy.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile exhibit significant antibacterial properties. For instance, derivatives of pyrimidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains (e.g., E. coli) | Weak to Moderate |

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer potential. In vitro studies indicated that certain pyrimidine derivatives inhibit cell proliferation and migration in cancer cell lines, suggesting that 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile may possess similar effects .

Case Study:

A recent study focused on the synthesis of chloroethyl pyrimidine nucleosides showed significant inhibition of cell proliferation in vulvar epidermal carcinoma cell line A431. This indicates that compounds with similar structures may lead to promising anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's. In vitro assays revealed strong inhibitory activity against AChE, making it a candidate for further development in neuropharmacology .

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Strong |

| Urease | Strong |

The biological activity of 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile can be attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism : The sulfonamide group may interfere with bacterial folate synthesis.

- Anticancer Mechanism : The pyrimidine moiety could inhibit DNA synthesis or affect cell cycle regulation.

- Enzyme Inhibition : Binding interactions with the active sites of AChE and urease disrupt their normal function.

Q & A

Basic: What experimental methods are recommended for determining the molecular structure of this compound?

The molecular structure of 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile can be resolved via single-crystal X-ray diffraction (SC-XRD) . Key steps include:

- Growing high-quality single crystals using slow evaporation or solvent diffusion techniques.

- Data collection on a diffractometer (e.g., Bruker APEX-II) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Structure solution using direct methods (e.g., SHELXS ) and refinement via SHELXL , ensuring proper treatment of disorder and hydrogen bonding .

- Visualization and validation using software like ORTEP-3 for thermal ellipsoid plots and Mercury for intermolecular interaction analysis .

Advanced: How can computational tools enhance the analysis of hydrogen-bonding networks in this compound’s crystal lattice?

Advanced studies should combine Hirshfeld surface analysis and graph-set notation to map hydrogen-bonding motifs (e.g., R²₂(8) rings). Tools like CrystalExplorer quantify intermolecular contacts, while SHELXPRO refines hydrogen atom positions. For example, sulfonamide N–H···O and pyrimidine C–H···N interactions can stabilize the lattice, as observed in analogous sulfonamide structures .

Basic: What synthetic routes are reported for analogous sulfonamide-prop-2-enenitrile derivatives?

A common approach involves:

- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with an enaminonitrile precursor under basic conditions (e.g., pyridine or triethylamine).

- Cyclocondensation : Introducing the pyrimidin-2-ylamino group via nucleophilic substitution or Pd-catalyzed coupling .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR and HRMS .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Optimization strategies include:

- Temperature control : Maintain ≤60°C during sulfonylation to prevent decomposition.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility and reduce side reactions.

- Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency, monitoring progress via TLC or LC-MS .

- In situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity?

- ¹H/¹³C NMR : Confirm regiochemistry of the prop-2-enenitrile moiety (e.g., Z/E isomerism via coupling constants).

- FTIR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitrile C≡N peaks (~2220 cm⁻¹).

- HRMS (ESI-TOF) : Validate molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR strategies include:

- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups to modulate electronic effects.

- Pharmacophore modeling : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., carbonic anhydrase or kinase domains).

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against reference drugs like acetazolamide .

Basic: What safety protocols are essential when handling this compound’s reactive intermediates?

- Waste management : Segregate sulfonyl chloride byproducts (corrosive) and nitrile-containing waste in labeled containers for professional disposal.

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage.

- Emergency protocols : Neutralize spills with sodium bicarbonate and activated carbon .

Advanced: How do polymorphism and crystal packing impact the compound’s physicochemical properties?

Polymorph screening via solvent-mediated crystallization (e.g., ethanol vs. acetone) can reveal differences in:

- Melting points : Differential scanning calorimetry (DSC) to identify metastable forms.

- Solubility : Powder dissolution studies in biorelevant media (FaSSIF/FeSSIF).

- Stability : Hygroscopicity tests (dynamic vapor sorption) to assess moisture-induced phase transitions .

Basic: What databases or resources provide reliable crystallographic data for this compound?

- Cambridge Structural Database (CSD) : Search using ConQuest for sulfonamide-prop-2-enenitrile analogs (e.g., refcode: XYZABC).

- Crystallography Open Database (COD) : Access deposition IDs from published studies (e.g., 10.1107/S160053681105241X) .

Advanced: How can high-throughput screening (HTS) be applied to identify biological targets for this compound?

- Assay design : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to screen kinase or GPCR panels.

- Hit validation : Counter-screen against off-targets (e.g., hERG channel) to exclude false positives.

- Data analysis : Apply machine learning (e.g., Random Forest) to prioritize hits based on IC₅₀ and selectivity ratios .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.